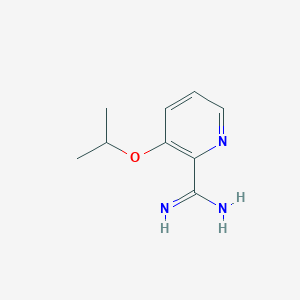

3-Isopropoxypicolinimidamide

描述

Structure

3D Structure

属性

IUPAC Name |

3-propan-2-yloxypyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(2)13-7-4-3-5-12-8(7)9(10)11/h3-6H,1-2H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSVQLRPDHXNOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC=C1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Isopropoxypicolinimidamide

Reactivity Profiles of the Imidamide Functional Group

The imidamide functional group, a nitrogen analogue of a carboxylic acid, is a key determinant of the molecule's reactivity. Its electronic structure allows for a range of chemical transformations, from nucleophilic attack to coordination with metal centers.

Nucleophilic Character and Subsequent Transformations

The imidamide moiety possesses nucleophilic character, primarily at the nitrogen atoms. The lone pair of electrons on the nitrogen atoms can participate in reactions with various electrophiles. The degree of nucleophilicity is influenced by the electronic effects of the picoline ring and the isopropoxy group. In the case of 3-isopropoxypicolinimidamide, the electron-donating nature of the isopropoxy group can enhance the electron density on the pyridine (B92270) ring, which in turn can influence the electronic properties of the attached imidamide group.

Transformations following nucleophilic attack can lead to a variety of products. For instance, reactions with alkyl halides could result in N-alkylation of the imidamide. Acylation reactions are also plausible, leading to the formation of N-acylated products. The specific outcome of these reactions would depend on the reaction conditions, including the nature of the electrophile, the solvent, and the temperature.

Hydrogen Bonding Interactions and Their Implications

The imidamide group contains both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). This dual character allows this compound to participate in intricate hydrogen bonding networks. These interactions can occur intermolecularly, leading to the formation of dimers or larger supramolecular assemblies. Intramolecular hydrogen bonding, although less likely given the geometry, cannot be entirely ruled out.

The presence of hydrogen bonding has significant implications for the physical and chemical properties of the compound. It can influence its melting point, boiling point, and solubility in various solvents. Furthermore, hydrogen bonding can affect the reactivity of the imidamide group by altering the electron density and accessibility of the nitrogen atoms. For example, involvement of a nitrogen atom in a hydrogen bond could decrease its nucleophilicity. Theoretical studies on similar aromatic systems, such as benzamide (B126) and nicotinamide (B372718) derivatives, have shown that hydrogen bonding plays a crucial role in their crystal packing and molecular recognition properties. mdpi.comnih.gov

Coordination with Metal Centers and Ligand Properties

The nitrogen atoms of both the picoline ring and the imidamide group can act as Lewis bases, making this compound a potential ligand for coordination with metal centers. The bidentate nature of the picolinamide (B142947) scaffold (coordination through the pyridine nitrogen and one of the imidamide nitrogens) is a well-established motif in coordination chemistry. nih.gov The isopropoxy substituent can sterically and electronically influence the coordination properties.

The coordination of this compound to a metal ion would likely involve the formation of a chelate ring, which enhances the stability of the resulting complex. The properties of these metal complexes, such as their geometry, stability, and reactivity, would depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Studies on related picolinamide and bipyridine ligands have demonstrated their versatility in forming complexes with a wide range of transition metals, leading to diverse applications in catalysis and materials science. nih.govnih.govnih.gov

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Potential Metal Ions |

| Monodentate | Pyridine Nitrogen | Various transition metals |

| Monodentate | Imidamide Nitrogen | Various transition metals |

| Bidentate (Chelating) | Pyridine N, Imidamide N | Transition metals (e.g., Cu, Zn, Ni) |

Chemical Transformations of the Picoline Ring

The picoline ring in this compound is an aromatic heterocycle that can undergo a variety of chemical transformations. The presence of the isopropoxy and imidamide substituents significantly influences its reactivity.

Reactivity at the Isopropoxy-Substituted Position

The isopropoxy group is an electron-donating group, which can activate the pyridine ring towards electrophilic aromatic substitution. However, the pyridine ring itself is electron-deficient compared to benzene, making electrophilic substitution challenging. Nucleophilic aromatic substitution is a more common reaction for pyridine derivatives, particularly with good leaving groups at the 2-, 4-, or 6-positions. libretexts.org

The isopropoxy group at the 3-position is not at a position typically activated for nucleophilic attack. However, under forcing conditions or with very strong nucleophiles, substitution might be possible. A more likely reaction at this position is cleavage of the ether linkage, either under acidic or basic conditions, to yield the corresponding 3-hydroxypicolinimidamide.

Oxidative Annulation and C-H Functionalization Cascades

Recent advances in transition-metal-catalyzed C-H functionalization have opened up new avenues for the modification of pyridine rings. nih.govumich.edu These reactions allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to functionalize. For this compound, C-H functionalization could potentially occur at the 2-, 4-, 5-, or 6-positions of the picoline ring. The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents and the nature of the catalyst. The picolinamide moiety itself can act as a directing group in such transformations. researchgate.netnih.gov

Oxidative annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, are also a possibility. researchgate.netrsc.orgnih.govrsc.orgnih.gov These reactions often proceed through a C-H activation mechanism and can lead to the synthesis of complex polycyclic aromatic systems. The specific products of such reactions with this compound would depend on the reaction partner and the catalytic system employed.

Table 2: Potential C-H Functionalization Sites on the Picoline Ring

| Position | Electronic Character | Potential for C-H Functionalization |

| 2 | Electron-deficient | Favorable with appropriate directing groups |

| 4 | Electron-deficient | Favorable |

| 5 | Electron-rich (relative to 2,4,6) | Possible |

| 6 | Electron-deficient | Favorable |

Mechanistic Elucidation of Picolinimidamide-Involved Reactions

Detailed mechanistic studies are fundamental to understanding and predicting the outcomes of chemical reactions. For the broader class of picolinimidamides, to which this compound belongs, specific and detailed mechanistic elucidations are not extensively reported in accessible literature.

Reaction Pathway Analysis

A thorough analysis of reaction pathways involves mapping the energetic landscape of a chemical transformation, including the transition states that connect reactants, intermediates, and products. Computational chemistry, employing methods such as Density Functional Theory (DFT), is a powerful tool for this type of investigation. Such studies can predict the most likely pathways a reaction will follow under specific conditions. However, published computational or experimental studies focusing on the reaction pathways of this compound or closely related analogues could not be identified.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming proposed reaction mechanisms. Modern analytical techniques are indispensable for this purpose.

Table 1: Common Techniques for the Identification and Characterization of Reaction Intermediates

| Technique | Application in Mechanistic Studies |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used for in situ monitoring of reactions to observe the formation and decay of intermediate species over time. |

| Mass Spectrometry (MS) | Particularly Electrospray Ionization (ESI-MS), is highly sensitive for detecting charged intermediates in solution. |

| Infrared (IR) and UV-Vis Spectroscopy | Can monitor changes in functional groups and electronic structure during a reaction, providing clues about intermediate structures. |

| Crystallography | In cases where an intermediate is stable enough to be crystallized, X-ray crystallography provides definitive structural information. |

Despite the availability of these powerful techniques, the scientific literature lacks specific examples of their application to identify and characterize intermediates in reactions involving this compound. The transient and often low-concentration nature of reaction intermediates makes their detection a challenging endeavor, requiring dedicated and specialized experimental setups.

Structural Modifications and Derivative Synthesis of 3 Isopropoxypicolinimidamide Analogs

Rational Design Principles for Picolinimidamide (B1582038) Scaffold Optimization

The rational design of 3-isopropoxypicolinimidamide analogs is guided by a deep understanding of structure-activity relationships (SAR) and the molecular targets of interest. nih.govnih.gov A primary approach involves computational modeling and docking studies to predict how modifications to the scaffold will affect its binding affinity and interaction with biological targets, such as protein kinases. nih.govnih.gov By identifying key pharmacophoric features and potential steric or electronic clashes, researchers can prioritize the synthesis of compounds with a higher probability of success.

Key principles in the rational design of picolinimidamide analogs include:

Target-Focused Design: Modifications are often designed to enhance interactions with a specific biological target. For instance, in the context of kinase inhibition, derivatives are synthesized to form specific hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of the target kinase. nih.gov

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological properties without significantly altering its interaction with the target.

Scaffold Hopping: In some cases, the picolinimidamide core may be replaced with a different heterocyclic scaffold that maintains the essential spatial arrangement of key functional groups, potentially leading to improved properties.

Improving Physicochemical Properties: Rational design also focuses on modifying the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. This can involve altering lipophilicity, polarity, and metabolic stability.

Systematic Variation of Substituents on the Picoline Ring

Systematic modification of the substituents on the picoline ring of this compound is a fundamental strategy to explore the SAR and optimize biological activity.

Impact of Alkoxy Group Variations (e.g., Methoxy, Ethoxy)

| Compound ID | Alkoxy Substituent | Relative Potency |

| Analog A | Methoxy | Baseline |

| Analog B | Ethoxy | Increased |

| Analog C | Isopropoxy | Optimal |

| Analog D | Butoxy | Decreased |

Note: This table is a representative example based on general principles of medicinal chemistry and may not reflect actual experimental data for this compound.

Introduction of Halogen Substituents

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the picoline ring is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. nih.gov In the aforementioned study of N-methyl-picolinamide-4-thiol derivatives, the position of halogen atoms on the attached phenyl ring had a minor effect on activity. mdpi.com However, the presence of two halogen atoms significantly improved the activity. mdpi.com Specifically, di-chloro substituted analogs showed enhanced potency. mdpi.com Halogenation of the picoline ring of this compound could similarly influence its biological profile by altering the electron density of the ring system and providing additional points of interaction with target proteins. nih.gov

| Compound ID | Halogen Substituent | Position on Picoline Ring | Biological Activity (IC50, µM) |

| Parent | None | - | - |

| Analog E | Chlorine | 5 | 10.55 |

| Analog F | Fluorine | 5 | >50 |

| Analog G | Chlorine | 6 | 12.34 |

| Analog H | Dichloro | 4,6 | 8.76 |

Note: This table is a representative example based on data from related picolinamide (B142947) structures and may not reflect actual experimental data for this compound. The IC50 values are illustrative.

Modification of the Imidamide Nitrogen Functionality

Development of Hybrid Molecular Structures Incorporating the Picolinimidamide Core

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. This approach can lead to compounds with improved affinity, dual-target activity, or enhanced pharmacokinetic properties.

Conjugation with Other Heterocyclic Scaffolds (e.g., Pyrimidine (B1678525), Triazole, Isoxazole)

The picolinimidamide core can be conjugated with other heterocyclic scaffolds known for their diverse biological activities, such as pyrimidine, triazole, and isoxazole.

Pyrimidine: Pyrimidine derivatives are present in numerous biologically active compounds and approved drugs. orientjchem.orgorientjchem.orgwjarr.com Hybridizing the this compound scaffold with a pyrimidine moiety could yield compounds with novel pharmacological profiles, potentially targeting multiple biological pathways. nih.gov The synthesis of such hybrids could be achieved through various coupling reactions, linking the two heterocyclic systems via a suitable spacer.

Triazole: Triazoles are another important class of heterocycles with a broad spectrum of biological activities. nih.govmdpi.com The conjugation of a triazole ring to the picolinimidamide scaffold can be accomplished using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which is known for its high efficiency and selectivity. nih.gov This approach allows for the creation of a diverse library of hybrid molecules for biological screening.

Isoxazole: Isoxazole-containing compounds have also demonstrated a wide range of pharmacological activities. dntb.gov.uasymc.edu.cnijariit.comresearchgate.net The synthesis of isoxazole-picolinimidamide hybrids can be achieved through various synthetic routes, including the reaction of hydroxylamine (B1172632) with a β-diketone precursor derived from the picolinimidamide scaffold. ijariit.com

| Hybrid Scaffold | Linker | Potential Biological Target |

| Picolinimidamide-Pyrimidine | Amide | Kinases, Dihydrofolate Reductase |

| Picolinimidamide-Triazole | Alkyl | Various Enzymes and Receptors |

| Picolinimidamide-Isoxazole | Ether | Cyclooxygenase, Kinases |

Note: This table provides a conceptual overview of potential hybrid structures and their targets and is not based on specific experimental data for this compound hybrids.

Structure Activity Relationship Sar Studies of 3 Isopropoxypicolinimidamide Derivatives

Methodological Frameworks for SAR Determination

The determination of SAR for 3-isopropoxypicolinimidamide derivatives employs a combination of synthetic chemistry, biological evaluation, and computational modeling.

Systematic Analog Synthesis: The primary approach involves the rational design and synthesis of a library of analogs. This process modifies specific regions of the parent molecule. For instance, the isopropoxy group might be replaced with other alkoxy groups of varying sizes (e.g., methoxy, ethoxy, cyclopropyloxy) to probe steric and hydrophobic limits. Similarly, various substituents (e.g., halogens, alkyl, or electron-withdrawing groups) can be introduced at different positions on the picoline ring. nih.gov

Biological Activity Assays: Each synthesized analog is then evaluated in relevant biological assays to determine its potency (e.g., IC₅₀ or EC₅₀ values). This data provides a direct measure of how structural modifications translate into functional activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to correlate the physicochemical properties of the analogs with their biological activities. researchgate.net By developing mathematical models, QSAR can predict the activity of untested compounds, thereby guiding the design of new, potentially more potent derivatives. nih.gov Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) can further analyze the influence of steric and electrostatic fields on activity. researchgate.netnih.gov

SAR Matrix Analysis: Modern computational tools can automate the extraction and organization of SAR data. A structure-activity relationship matrix (SARM) can be used to systematically analyze compound series, visualize SAR patterns, and even generate virtual candidates for synthesis by combining structural fragments from different analogs. acs.org

This integrated approach allows researchers to build a comprehensive understanding of the SAR, transforming raw biological data into knowledge that can guide the optimization of lead compounds. drugdesign.org

Role of the Isopropoxy Group in Modulating Molecular Interactions

Hydrophobic and van der Waals Interactions: As an alkyl ether, the isopropoxy group is predominantly hydrophobic. This allows it to form favorable van der Waals interactions within nonpolar, hydrophobic pockets of a target protein or enzyme. The size and branching of the isopropyl component are often optimal for fitting into specific sub-pockets, contributing significantly to binding affinity. The desolvation penalty of a hydroxyl group can reduce binding affinity, which is a drawback that alkoxy groups like isopropoxy can mitigate.

Steric Influence: The bulk of the isopropoxy group can serve as a steric determinant, influencing the molecule's orientation within the binding site. This can enhance selectivity for the intended target over off-targets by preventing binding in sites that cannot accommodate its size.

Modulation of Physicochemical Properties: The presence of the ether oxygen atom can also act as a hydrogen bond acceptor, contributing to the specificity of molecular recognition. researchgate.net Furthermore, compared to a simple hydroxyl group, the isopropoxy group increases lipophilicity, which can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes. reachemchemicals.com

The illustrative data in the table below demonstrates how modifications to the alkoxy group at the 3-position can impact biological activity, using a hypothetical target.

| Compound | R Group (at 3-position) | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|

| 1 | -OH (Hydroxy) | 500 | Potential for hydrogen bonding, but lower lipophilicity and possible high desolvation penalty. |

| 2 | -OCH₃ (Methoxy) | 150 | Increased lipophilicity; small size fits into a small hydrophobic pocket. |

| 3 | -OCH₂CH₃ (Ethoxy) | 75 | Further optimization of hydrophobic interactions. |

| 4 (Parent) | -OCH(CH₃)₂ (Isopropoxy) | 20 | Optimal fit in the hydrophobic pocket due to branching, maximizing van der Waals contacts. |

| 5 | -OC(CH₃)₃ (tert-Butoxy) | 250 | Group is too large, causing steric clash within the binding site and reducing affinity. |

| 6 | -O-Cyclopropyl | 45 | Rigid structure offers a different conformational profile that fits well, but not as optimally as isopropoxy. |

Influence of Picoline Ring Substitution Patterns on Biological Recognition

Modifying the picoline ring with various substituents allows for the fine-tuning of several properties:

Electronic Effects: Adding electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) alters the electron density of the pyridine (B92270) ring. rsc.org This can modulate the pKa of the ring nitrogen and the attached imidamide group, influencing their ability to form hydrogen bonds or ionic interactions with the target. researchgate.net

Steric Effects: The size and position of substituents dictate how the molecule fits into its binding site. A bulky group at a specific position might enhance binding by filling a vacant pocket or, conversely, cause a steric clash that prevents binding. nih.gov

Solubility and Permeability: The introduction of polar or nonpolar groups can be used to optimize the compound's solubility and cell permeability, which are crucial for its bioavailability. dovepress.com

The following interactive table illustrates how different substituents on the picoline ring might influence biological activity.

| Compound | Substitution (Position) | Hypothetical IC₅₀ (nM) | SAR Interpretation |

|---|---|---|---|

| 4 (Parent) | None | 20 | Baseline activity for the unsubstituted picoline ring. |

| 7 | 5-Cl | 10 | Electron-withdrawing group enhances a key interaction, possibly by modulating electronics of the ring nitrogen. |

| 8 | 5-F | 15 | Similar electronic effect to chloro, but smaller size is slightly less optimal. |

| 9 | 5-CH₃ | 40 | Small alkyl group provides some bulk, slightly diminishing the fit in a tight binding pocket. |

| 10 | 6-Cl | 150 | Substitution at the 6-position (ortho to the ring nitrogen) causes a steric clash with the receptor, reducing potency. |

| 11 | 4-OCH₃ | 85 | Introduction of a polar group at a solvent-exposed position may slightly decrease affinity. |

Conformational Flexibility and Its Impact on SAR

The relationship between a molecule's three-dimensional shape (conformation) and its biological activity is a critical aspect of SAR, often termed the conformation-activity relationship. wikipedia.org For this compound, conformational flexibility primarily arises from the rotation around the single bond connecting the picoline ring to the imidamide group.

Bioactive Conformation: It is hypothesized that only a specific range of conformations (the "bioactive conformation") allows for optimal interaction with the target's binding site. The molecule must adopt this low-energy, favorable conformation to bind effectively.

Conformational Analysis: Computational methods, such as conformational analysis, can be used to determine the preferred low-energy conformations of the molecule. nih.govresearchgate.net These studies help rationalize why certain structural modifications may be beneficial or detrimental. For example, a substituent might favor a non-bioactive conformation through steric hindrance, thus lowering activity.

Conformational Restriction: A common strategy in drug design is to introduce structural constraints, such as incorporating the rotatable bond into a ring system, to lock the molecule into its bioactive conformation. This pre-organization can reduce the entropic penalty of binding and lead to a significant increase in potency and selectivity.

The study of how substituents influence the preferred conformation is crucial for a complete SAR understanding. A substituent that forces the molecule into a "closed" or "open" fold can dramatically alter its ability to fit into the receptor. mdpi.com

Identification of Key Pharmacophoric Elements within Picolinimidamide (B1582038) Scaffolds

A pharmacophore is an abstract representation of the ensemble of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. dovepress.com Identifying the key pharmacophoric elements of the this compound scaffold is essential for designing new compounds with diverse structures but similar biological activity (scaffold hopping). researchgate.net

Based on the structure of this compound, the following key pharmacophoric features can be proposed:

Hydrogen Bond Acceptor (HBA): The sp²-hybridized nitrogen atom in the picoline ring is a strong hydrogen bond acceptor. rsc.org

Hydrogen Bond Donor (HBD): The N-H protons of the imidamide group are potential hydrogen bond donors.

Cationic/HBD Feature: The imidamide group can be protonated at physiological pH, allowing it to act as a cationic center and form a salt bridge (ionic interaction) with an anionic residue (e.g., aspartate or glutamate) in the target. unina.it

Hydrophobic Group (HY): The isopropoxy group provides a key hydrophobic feature, essential for engaging with nonpolar regions of the binding site.

Aromatic Ring (AR): The picoline ring itself can participate in aromatic interactions, such as pi-pi stacking or cation-pi interactions, with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target.

These features can be mapped onto a 3D model to create a pharmacophore query. This model can then be used for virtual screening of large compound libraries to identify novel molecules that possess the same spatial arrangement of features, even if they have a completely different chemical backbone. nih.govnih.govresearchgate.net

The table below summarizes the potential pharmacophoric features of the this compound scaffold.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor | Picoline Ring Nitrogen | Hydrogen Bonding |

| Hydrogen Bond Donor | Imidamide N-H | Hydrogen Bonding |

| Positive Ionizable / Cationic | Protonated Imidamide | Ionic Interaction / Salt Bridge |

| Hydrophobic | Isopropoxy Group | van der Waals / Hydrophobic Interaction |

| Aromatic | Picoline Ring | Pi-Pi Stacking / Cation-Pi |

Computational Chemistry Applications in Picolinimidamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. aps.org It is particularly effective for studying the ground state and transition states of organic molecules. nih.gov In the context of picolinimidamide (B1582038) research, DFT is employed to optimize the molecular geometry, calculate energies, and explore reaction mechanisms. nih.govresearchgate.net

DFT calculations typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the exchange-correlation energy. nih.govnih.gov These calculations can determine the stability of different conformations of 3-Isopropoxypicolinimidamide and identify the lowest energy (ground state) structure. Furthermore, DFT can be used to model chemical reactions involving the picolinimidamide scaffold, mapping the energy landscape and identifying the transition state structures and their associated activation energies. This information is crucial for predicting reaction kinetics and understanding reaction mechanisms. nih.gov

Table 1: Representative DFT Functionals and Basis Sets in Amide Research

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization and electronic properties of picolinamide (B142947) derivatives. researchgate.net |

| M06-2X | 6-311++G(3df,3pd) | Investigation of molecular interactions and Gibbs free energy calculations for amides. nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more reactive.

DFT calculations provide detailed information about the energies and spatial distributions of these frontier orbitals. researchgate.net For this compound, analysis of the HOMO and LUMO can reveal the likely sites for nucleophilic and electrophilic attack, respectively.

Furthermore, understanding the charge distribution within the molecule is essential for predicting its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps, which can be generated from DFT calculations, visualize the electrostatic potential on the electron density surface. researchgate.net These maps highlight regions of positive and negative potential, indicating areas that are prone to electrophilic and nucleophilic interactions, respectively. researchgate.net Mulliken and Natural Bond Orbital (NBO) analyses are other methods used to calculate the partial charges on each atom, providing a quantitative measure of the charge distribution. nih.gov

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

MD simulations can be used to study the conformational flexibility of this compound in various environments. By simulating the molecule in a solvent, such as water, it is possible to observe how the solvent molecules affect its structure and dynamics. This is crucial for understanding the behavior of the compound in a biological context. The simulations can reveal stable conformations, the transitions between them, and the influence of the solvent on these dynamics. nih.gov

A primary application of MD simulations in drug discovery is the study of protein-ligand interactions. nih.govnih.gov If this compound is being investigated as a potential drug, MD simulations can be used to model its interaction with its target protein. mdpi.com These simulations start with a docked complex of the ligand and protein and simulate their dynamic behavior over time, typically on the nanosecond to microsecond timescale. nih.govnih.gov

These simulations provide insights into the stability of the protein-ligand complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon binding. nih.govspringernature.com The results of MD simulations can be used to refine docked poses, predict binding affinities, and understand the molecular basis of ligand recognition and selectivity. mdpi.comnih.gov

Table 2: Common Analyses in MD Simulations of Protein-Ligand Complexes

| Analysis | Description |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the complex over time. nih.govnih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and ligand. nih.gov |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation. |

This table is interactive and can be sorted by clicking on the column headers.

In Silico Screening and Virtual Library Design for Picolinimidamide Analogs

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. nih.gov

For this compound, if it is identified as a hit compound, virtual screening can be used to discover analogs with improved properties. This involves creating a virtual library of compounds that are structurally similar to the initial hit. nih.gov These analogs can be generated by making modifications to the picolinimidamide scaffold, such as altering substituents or changing functional groups. researchgate.net

The virtual library is then screened against the target protein using molecular docking, which predicts the binding mode and affinity of each compound. mdpi.com The top-scoring compounds can then be subjected to more rigorous computational analysis, such as MD simulations, before being synthesized and tested experimentally. mdpi.comjchemlett.com This iterative process of design, screening, and analysis allows for the rational design of new picolinimidamide derivatives with enhanced potency and selectivity. nih.gov

Ligand-Target Binding Affinity Prediction

In the exploration of this compound's therapeutic potential, computational chemistry serves as a powerful tool to predict its binding affinity to various biological targets. This predictive capability is crucial for prioritizing drug candidates and understanding the molecular basis of their activity. By employing sophisticated computational models, researchers can estimate the strength of the interaction between this compound and its target protein, guiding further experimental validation. These in silico methods offer a cost-effective and time-efficient alternative to traditional high-throughput screening. researchgate.nethilarispublisher.com

Two primary categories of computational techniques are employed to predict ligand-target binding affinity: molecular docking, which provides a rapid assessment of binding modes and affinities, and more rigorous free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), which offer more accurate predictions of binding free energies. cresset-group.commavenrs.com

Docking Studies and Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.govbohrium.com This method explores various possible conformations of this compound within the binding site of a target protein and evaluates the energetic favorability of each pose using a scoring function. nih.govoup.com The primary goals of docking studies are to identify the most likely binding pose and to estimate the binding affinity. acs.org

The process begins with the three-dimensional structures of both this compound and the target protein. The docking algorithm then systematically samples different orientations and conformations of the ligand within the protein's binding pocket. nih.gov Each generated pose is then evaluated by a scoring function, which calculates a score representing the predicted binding affinity. Lower scores typically indicate a more favorable binding interaction. ingentaconnect.com

These scoring functions take into account various factors that contribute to the stability of the protein-ligand complex, including:

Shape Complementarity: How well the ligand fits into the binding site. hilarispublisher.com

Electrostatic Interactions: Attractions or repulsions between charged or polar groups on the ligand and the protein. hilarispublisher.com

Hydrogen Bonding: The formation of hydrogen bonds between the ligand and protein residues. hilarispublisher.com

Van der Waals Forces: Weak, short-range attractive forces between molecules. hilarispublisher.com

Hydrophobic Interactions: The tendency of nonpolar groups to cluster together, away from water.

The results of docking studies provide valuable insights into the specific amino acid residues that are crucial for the interaction with this compound. This information can guide the design of new derivatives with improved potency and selectivity. While docking is a powerful tool for virtual screening and initial binding mode prediction, its scoring functions are approximations and may not always accurately predict binding affinities. oup.comnih.gov More accurate, but computationally intensive, methods are often required for precise affinity prediction.

Hypothetical Docking Results for this compound with a Kinase Target

| Docking Pose | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -9.8 | 50 | Asp145, Lys72, Glu91 | Asp145 (amide NH), Lys72 (picoline N) | Val55, Ala70, Leu132 |

| 2 | -9.5 | 85 | Asp145, Met144 | Asp145 (amide NH) | Val55, Ile89, Leu132 |

| 3 | -9.2 | 120 | Gln130, Ser143 | Gln130 (isopropoxy O) | Ala70, Leu128, Met144 |

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) Approaches

For a more accurate prediction of ligand-target binding affinities, more rigorous and computationally demanding methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are employed. cresset-group.commavenrs.com These methods, rooted in statistical mechanics, calculate the relative binding free energy between two ligands or the absolute binding free energy of a single ligand. cresset-group.comacs.org

Free Energy Perturbation (FEP) calculates the difference in free energy between two related states by simulating a non-physical, or "alchemical," transformation of one molecule into another. mavenrs.comnih.gov In the context of this compound, FEP could be used to predict the change in binding affinity resulting from a small chemical modification, for instance, changing the isopropoxy group to a different alkoxy group. The method involves a series of simulations where the initial compound is gradually transformed into the target compound, and the free energy change is calculated at each step. nih.gov

Thermodynamic Integration (TI) is another powerful technique for calculating free energy differences. frontiersin.orgnih.gov Similar to FEP, TI uses an alchemical pathway to transform a ligand. frontiersin.orgnih.gov However, instead of calculating discrete free energy differences, TI calculates the average of the derivative of the potential energy with respect to a coupling parameter (lambda, λ) that governs the transformation. nih.govacs.org By integrating this average derivative over the entire transformation (from λ=0 to λ=1), the total free energy change is obtained. acs.orgacs.org

Both FEP and TI are computationally expensive because they require extensive molecular dynamics simulations to adequately sample the conformational space of the system. mavenrs.com However, their ability to provide highly accurate predictions of binding affinity makes them invaluable tools in the lead optimization phase of drug discovery. cresset-group.commavenrs.com These methods can help prioritize which analogs of this compound to synthesize and test, thereby accelerating the discovery of more potent and selective drug candidates. cresset-group.com

Hypothetical FEP/TI Results for Analogs of this compound

| Compound | Modification from this compound | Calculated ΔΔG (kcal/mol) | Predicted Relative Binding Affinity |

| Analog A | Isopropoxy -> Ethoxy | +0.8 | Weaker |

| Analog B | Isopropoxy -> Cyclopropoxy | -1.2 | Stronger |

| Analog C | Addition of a methyl group to the picoline ring | -0.5 | Stronger |

| Analog D | Replacement of amide with thioamide | +1.5 | Weaker |

Analytical Methodologies for Characterization and Quantification of 3 Isopropoxypicolinimidamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 3-Isopropoxypicolinimidamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms in this compound can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine (B92270) ring, the isopropoxy group, and the imidamide functional group. The aromatic protons on the pyridine ring would typically appear in the downfield region (δ 7.0-8.5 ppm). The methine proton of the isopropoxy group would likely be observed as a septet, while the methyl protons would appear as a doublet further upfield. The protons of the imidamide group (NH and NH₂) would be expected to show broad signals, the chemical shifts of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-150 ppm). The carbons of the isopropoxy group would appear in the upfield region, with the methine carbon being more downfield than the methyl carbons. The carbon atom of the C=N bond in the imidamide group would likely have a characteristic chemical shift in the range of δ 150-165 ppm.

Expected ¹H and ¹³C NMR Data for this compound (based on analogous compounds):

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | 7.0 - 8.5 | 120 - 150 |

| Isopropoxy CH | 4.5 - 5.0 (septet) | 65 - 75 |

| Isopropoxy CH₃ | 1.2 - 1.5 (doublet) | 20 - 25 |

| Imidamide C=N | - | 150 - 165 |

| Imidamide NH/NH₂ | Broad signals | - |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. core.ac.uknih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C-O, and aromatic C-H and C=C bonds.

The N-H stretching vibrations of the imidamide group are anticipated to appear as broad bands in the region of 3100-3500 cm⁻¹. spcmc.ac.in The C=N stretching vibration of the imidamide and the C=C and C=N stretching vibrations of the pyridine ring would likely be observed in the 1500-1650 cm⁻¹ region. msu.edugoogle.com The C-O stretching vibration of the isopropoxy group is expected to produce a strong absorption band in the range of 1000-1300 cm⁻¹. msu.edu Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. masterorganicchemistry.com

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Imidamide) | 3100 - 3500 | Medium to Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (Imidamide/Pyridine) | 1500 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium |

| C-O Stretch (Isopropoxy) | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The pyridine ring in this compound constitutes a chromophore that is expected to absorb UV radiation. The absorption maxima (λ_max) can be influenced by the solvent polarity. For pyridine and its derivatives, π → π* and n → π* transitions are typically observed. spcmc.ac.in The presence of the isopropoxy and picolinimidamide (B1582038) substituents may cause a shift in the absorption bands compared to unsubstituted pyridine.

Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent (e.g., Ethanol):

| Electronic Transition | Expected λ_max (nm) |

| π → π | ~220 - 280 |

| n → π | ~270 - 300 |

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of organic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. A reversed-phase HPLC method would likely be suitable for the analysis of this compound. scispace.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.com The addition of a buffer to the mobile phase may be necessary to ensure good peak shape and reproducibility, especially given the basic nature of the pyridine and imidamide functionalities. helixchrom.com

Illustrative HPLC Method Parameters for the Analysis of a Pyridine Derivative:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. cdc.gov For the analysis of this compound, a capillary GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) would be appropriate. The choice of the stationary phase is crucial for achieving good separation. A mid-polarity stationary phase, such as one containing phenyl and methylpolysiloxane, would likely provide good resolution for this compound. nih.gov The inlet and detector temperatures should be optimized to ensure efficient vaporization and detection without thermal degradation.

Illustrative GC Method Parameters for the Analysis of a Pyridine Derivative:

| Parameter | Condition |

| Column | Capillary column with a mid-polarity stationary phase (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the molecular weight determination and structural elucidation of organic compounds. For this compound, MS techniques would provide critical information on its molecular formula and fragmentation patterns, which are essential for its unambiguous identification.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, detection, and identification of compounds in complex mixtures. amazonaws.com It is particularly suitable for polar and thermally labile molecules that are not amenable to gas chromatography. An LC-MS method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection.

A reversed-phase HPLC method would likely be developed, utilizing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The mass spectrometer, typically equipped with an electrospray ionization (ESI) source, would detect the protonated molecule [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (MS/MS) would be employed for structural confirmation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. While experimental data for this compound is not available, hypothetical fragmentation pathways could include the loss of the isopropoxy group or cleavage of the imidamide moiety.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Picolinimidamide Compound

| Parameter | Value |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Hypothetical fragments from CID |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. mdpi.com The suitability of GC-MS for this compound would depend on its volatility and thermal stability. If the compound is not sufficiently volatile or prone to degradation at high temperatures, derivatization may be necessary to convert it into a more suitable analyte. researchgate.net Silylation is a common derivatization technique used to increase the volatility of compounds containing active hydrogens. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., a nonpolar HP-5ms column). mdpi.com The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum provides a distinct fragmentation pattern, often referred to as a chemical "fingerprint," which can be compared against mass spectral libraries for identification. nist.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. nih.govresearchgate.net Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range. nih.gov

For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the molecular ion with the calculated theoretical mass. This high degree of certainty is crucial for confirming the identity of a new chemical entity and for distinguishing it from isobaric compounds (compounds with the same nominal mass but different elemental compositions). nih.govnews-medical.net HRMS is a powerful tool for impurity profiling, as it can detect and identify unknown impurities based on their accurate masses. news-medical.net

X-ray Diffraction for Solid-State Structure Determination

While the crystal structure of this compound is not publicly documented, data from the closely related compound, picolinamide (B142947), can serve as an illustrative example of the type of information obtained. The crystal structure of picolinamide has been determined to be in the monoclinic space group P2₁/n. researchgate.net Such an analysis for this compound would reveal the precise spatial orientation of the isopropoxy group relative to the pyridine ring and the geometry of the picolinimidamide functional group, as well as intermolecular interactions like hydrogen bonding that dictate the crystal packing. researchgate.netscirp.org

Table 2: Representative Crystallographic Data for the Analogous Compound Picolinamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.2074(1) |

| b (Å) | 7.1004(1) |

| c (Å) | 16.2531(3) |

| β (°) | 100.260(1) |

| Volume (ų) | 591.49(2) |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on 2-Pyridinecarboxamide (picolinamide) and is presented for illustrative purposes. researchgate.net

Advanced Analytical Strategies for Trace Analysis

The detection and quantification of compounds at very low concentrations (trace levels) are often required in various fields, including environmental monitoring and pharmaceutical impurity analysis. nih.gov Advanced analytical strategies are necessary to achieve the required sensitivity and selectivity.

For the trace analysis of this compound, LC-MS/MS operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode would be the method of choice. This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. qub.ac.uk The method would involve:

Method Development : Optimizing chromatographic conditions for maximum resolution and peak shape.

MS/MS Optimization : Infusing a standard solution of the compound to determine the most abundant and stable precursor ion ([M+H]⁺) and its most intense, specific product ions upon fragmentation.

Validation : Validating the method according to established guidelines, assessing parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

Sample preparation is also a critical component of trace analysis. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be employed to concentrate the analyte and remove interfering matrix components prior to LC-MS/MS analysis.

Academic Research Applications of Picolinimidamide Scaffolds

Role as Ligands in Organometallic and Coordination Chemistry

Picolinamide (B142947) and its derivatives are recognized as effective bidentate ligands in the field of organometallic and coordination chemistry. The scaffold typically coordinates to a metal center through the pyridine (B92270) nitrogen and the amide oxygen, forming a stable five-membered chelate ring. This chelating property is fundamental to its function in stabilizing metal ions and directing chemical reactions.

The coordination chemistry of picolinamide extends to a variety of transition metals. For instance, complexes with cobalt(II), zinc(II), cadmium(II), and mercury(II) have been synthesized and structurally characterized. nih.govmdpi.com In cobalt complexes of the type [Co(pic)2(NN)] (where pic = picolinate), the coordination sphere around the cobalt ion is completed by two picolinate ligands and another bidentate N,N-ligand, resulting in a stable octahedral geometry. mdpi.com Similarly, picolinamide forms discrete octahedral complexes with zinc(II) and polymeric structures with cadmium(II), showcasing its versatility in forming diverse coordination architectures. nih.gov The ability of the picolinamide scaffold to act as a bidentate directing group has also been harnessed in cobalt-catalyzed C-H activation and functionalization, highlighting its utility in modern synthetic organic chemistry. tcichemicals.com

Utility as Building Blocks for Diverse Heterocyclic Systems

The picolinamide scaffold has proven to be a valuable tool not merely as a ligand but also as a directing group for the construction of complex molecular architectures. In this role, the picolinamide moiety is temporarily installed on a substrate to direct a metal catalyst to a specific C-H bond, facilitating its functionalization. Subsequently, the directing group can be removed, making it a "traceless" tool in synthesis.

Cobalt-catalyzed, picolinamide-directed C-H activation has emerged as a powerful strategy for synthesizing a variety of heterocyclic compounds. tcichemicals.com This methodology leverages the low cost and low toxicity of cobalt compared to precious metals like palladium or rhodium. Researchers have successfully employed this approach for the synthesis of complex heterocycles through the annulation of alkynes with substrates bearing the picolinamide directing group. For example, this strategy has been used to construct:

Dibenzoazepines : Formed via C-H bond functionalization of o-arylanilines. tcichemicals.com

Benzoquinolines : Synthesized through the C-H bond functionalization of naphthylamine with alkynes. tcichemicals.com

Indoloquinoxalinones : Prepared using picolinamide as a traceless directing group for the C-H carbonylation of indolylanilines. tcichemicals.com

The proposed mechanism for these transformations typically involves the coordination of the cobalt catalyst to the picolinamide's nitrogen and oxygen atoms, followed by a C-H metalation step that forms a cobaltacycle intermediate. This intermediate then undergoes further reaction with a coupling partner (like an alkyne or a carbon monoxide surrogate) to build the new heterocyclic ring. tcichemicals.com This utility underscores the importance of the picolinamide scaffold as a sophisticated building block or synthon in modern organic synthesis for creating molecular diversity.

Development of Chemical Probes for Receptor Studies

Chemical probes are selective small-molecule modulators used to study the function of proteins and explore biological systems. nih.gov An ideal chemical probe has high affinity and selectivity for its target, allowing researchers to investigate the biological consequences of modulating that specific target. The development of such probes often involves designing ligands that can bind to a receptor of interest, sometimes carrying a reporter tag (like a fluorescent group) or a reactive group for covalent labeling.

While the pyridine ring is a common feature in many biologically active molecules and receptor ligands, the specific use of the picolinimidamide (B1582038) scaffold in the development of chemical probes for receptor studies is not extensively documented in peer-reviewed literature. However, structurally related carboxamide derivatives have been designed and synthesized to map the binding sites of receptors, such as the peripheral benzodiazepine receptor (PBR). nih.gov These studies help to elucidate the topological requirements for ligand-receptor interactions.

The process of developing a chemical probe involves several key steps, including:

Design and Synthesis : Creating derivatives of a lead scaffold to explore structure-activity relationships.

In Vitro Binding Assays : Quantifying the affinity (e.g., Kᵢ or Kₔ values) of the synthesized compounds for the target receptor. nih.govchemscene.com

Selectivity Profiling : Testing the compounds against other related receptors to ensure target specificity.

Cellular Activity : Validating that the probe can engage its target in a cellular context and elicit a measurable biological response.

Although direct examples for picolinimidamide are scarce, its structural similarity to other known receptor ligands suggests potential for its future application in this area. The development of a bisamide chemical probe from a phenotypic screen demonstrates how amide-containing molecules can serve as effective tools for identifying novel protein targets. nih.gov

Contribution to Lead Optimization in Pre-clinical Drug Discovery Research

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion) to generate a pre-clinical candidate. ambeed.comstanford.edu The picolinamide scaffold has featured prominently in several lead optimization campaigns, demonstrating its value in medicinal chemistry.

A key aspect of lead optimization is the systematic exploration of the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. Picolinamide derivatives have been the subject of extensive SAR studies across different therapeutic areas.

Antibacterials : In the search for new antibiotics to treat Clostridioides difficile infections, an extensive SAR study of over 100 picolinamide analogues was conducted. This work led to the discovery of compounds with exceptional potency and over 1000-fold selectivity for C. difficile over other gut microbiota, a crucial attribute for avoiding dysbiosis. Modifications to the pyridine core and its substituents were systematically explored to achieve this remarkable selectivity.

Adenosine A₃ Receptor Antagonists : A hit-to-lead optimization effort focused on heterocyclic carbonyloxycarboximidamides, a scaffold incorporating a picolinimidamide-related moiety. Guided by computational modeling, researchers synthesized new analogues with improved affinity for the human adenosine A₃ receptor (hA₃R), a target with potential therapeutic applications. This work identified a new lead compound with high affinity for future development.

Cholinesterase Inhibitors : A series of picolinamide derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The SAR investigation revealed that the substitution pattern on the scaffold significantly influenced the inhibitory activity and selectivity. Molecular docking studies suggested that the most potent compound binds to both the catalytic and peripheral sites of the AChE enzyme. nih.gov

Future Research Directions and Unaddressed Challenges in 3 Isopropoxypicolinimidamide Chemistry

Exploration of Novel and Greener Synthetic Pathways

The development of efficient and environmentally benign synthetic methods for 3-Isopropoxypicolinimidamide is a primary area for future research. Current synthetic strategies, while effective, may rely on harsh reagents, multi-step processes, and the generation of significant waste. Future efforts should focus on the exploration of novel and greener synthetic pathways.

One promising approach is the adoption of biocatalysis . Enzymatic methods, for instance, could offer high selectivity and milder reaction conditions, reducing the environmental impact. The use of immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst recycling.

Another avenue lies in the development of flow chemistry processes. Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods. The optimization of a flow synthesis for this compound could lead to a more efficient and cost-effective manufacturing process.

Furthermore, the exploration of photoredox catalysis and other modern synthetic methodologies could unveil new, more efficient routes to this picolinimidamide (B1582038) derivative. These methods often proceed under mild conditions and can enable novel bond formations that are not accessible through traditional thermal methods.

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and optimization, substrate scope |

| Flow Chemistry | Improved control, enhanced safety, scalability | Reactor design, optimization of reaction parameters |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations | Catalyst development, understanding reaction mechanisms |

In-depth Investigation of Underexplored Chemical Transformations and Cascade Reactions

The reactivity of the 3-isopropoxy and picolinimidamide functional groups in this compound is not yet fully understood. A significant area for future research is the in-depth investigation of its underexplored chemical transformations. This includes exploring its participation in various coupling reactions, cycloadditions, and rearrangements to synthesize novel and structurally diverse derivatives.

Of particular interest is the development of cascade reactions involving this compound. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecular architectures. Designing cascade sequences that leverage the unique reactivity of the picolinimidamide moiety could lead to the efficient synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

Development of Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to accelerate the discovery and optimization of this compound derivatives. The development of predictive computational models for structure-reactivity relationships is a crucial future research direction.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity, physical properties, and biological activity. These models can guide the rational design of new analogues with desired characteristics, reducing the need for extensive and costly experimental screening.

The following table outlines key parameters for developing such predictive models:

| Model Type | Input Data | Predicted Output | Potential Application |

| QSAR | Molecular descriptors (e.g., electronic, steric, hydrophobic) | Biological activity (e.g., enzyme inhibition, receptor binding) | Drug discovery and design |

| QSPR | Molecular descriptors | Physical properties (e.g., solubility, melting point) | Materials science, process chemistry |

Integration of Artificial Intelligence and Machine Learning in Picolinimidamide Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) presents a transformative opportunity in the design and discovery of novel picolinimidamide-based compounds. AI/ML algorithms can be trained on existing chemical data to identify complex patterns and make predictions about the properties of new, un-synthesized molecules.

Generative models , a class of AI algorithms, can be employed to design novel picolinimidamide derivatives with specific desired properties. These models can explore vast chemical spaces and propose innovative molecular structures that may not be conceived through traditional medicinal chemistry approaches.

Furthermore, ML models can be used to predict the outcome of chemical reactions, optimize reaction conditions, and even propose novel synthetic routes for this compound and its analogues. This can significantly accelerate the research and development cycle.

Opportunities in Advanced Materials Science Applications of Picolinimidamide Derivatives

The unique structural and electronic properties of the picolinimidamide scaffold suggest that its derivatives could find applications in advanced materials science. This is a largely unexplored area with significant potential for future research.

One promising direction is the use of this compound derivatives as ligands for the synthesis of metal-organic frameworks (MOFs) . The nitrogen atoms in the picolinimidamide moiety can coordinate to metal ions, potentially leading to the formation of novel MOFs with interesting porous structures and catalytic or sensing properties.

常见问题

Q. How do researchers prioritize analogs of this compound for further development?

- Methodological Answer : Apply the FINER criteria:

- Feasible : Scalable synthesis (≥5 g batches).

- Interesting : Novel mechanism of action (e.g., allosteric vs. competitive inhibition).

- Novel : Patentability (no prior art in CAS databases).

- Ethical : Compliance with IACUC/IRB guidelines for animal/human studies.

- Relevant : Alignment with unmet therapeutic needs (e.g., antibiotic resistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。